[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine
Description
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine is a heterocyclic amine featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a methylamine group at the 2-position, which is further functionalized with a thiophen-2-ylmethyl moiety. This compound is of interest in medicinal chemistry due to the known bioactivity of oxadiazoles (e.g., antimicrobial, anticancer) and thiophenes (e.g., anti-inflammatory, CNS activity) .
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-5-11(6-3-1)14-17-16-13(18-14)10-15-9-12-7-4-8-19-12/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVRROFGSDJXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CNCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃), followed by basification with potassium hydroxide (KOH) to yield the oxadiazole ring . The thiophene ring can be introduced through various coupling reactions, such as the reaction of chloroacetamide with mercaptothiazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation . The compound can also induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Bioisosterism : Replacing oxadiazole with thiadiazole (as in ) alters electronic density and hydrogen-bonding capacity, which may affect receptor binding.
- Steric Effects : Bulky substituents like isopropyl or furan derivatives could hinder molecular packing, influencing solubility and melting points.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on formula; †From analogue 6d in .
Key Observations :
- Melting Points : Thiophene-containing compounds (e.g., target) may exhibit lower melting points than phenyl or nitro-substituted analogues due to reduced crystallinity .
Pharmacological Activity
- Antimicrobial Activity : Oxadiazoles with electron-withdrawing groups (e.g., nitro, as in ) show enhanced antimicrobial effects. The thiophene group may synergize with oxadiazole to improve activity against Gram-positive bacteria .
- Anticancer Potential: Thiadiazole derivatives (e.g., ) exhibit antiproliferative properties, suggesting the target compound’s thiophene-oxadiazole scaffold may similarly interact with kinase targets .
- Synthetic Accessibility : Microwave-assisted synthesis (as in ) could optimize the target compound’s yield, which is critical for scalability in drug development.
Biological Activity
The compound [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine is a derivative of the 1,3,4-oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a phenyl group attached to an oxadiazole ring and a thiophenyl group. The structural characteristics contribute to its biological properties, particularly its interaction with various biological targets.
1. Cholinesterase Inhibition
Recent studies have highlighted the potential of 5-phenyl-1,3,4-oxadiazole derivatives in inhibiting human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). The compound this compound exhibited significant inhibitory activity in vitro. For instance:
- IC50 Values : The compound demonstrated an IC50 value of approximately against hAChE, indicating potent inhibition comparable to known inhibitors .
2. Neuroprotective Effects
In behavioral models of Alzheimer's disease, compounds with similar scaffolds have shown neuroprotective effects. The administration of these compounds resulted in:
- Reduced Oxidative Stress : Significant decreases in malondialdehyde (MDA) levels and increases in superoxide dismutase (SOD) and glutathione (GSH) levels were observed in treated rat models .
3. Antimicrobial Activity
Compounds derived from the oxadiazole structure have exhibited broad-spectrum antimicrobial activity. For example:
- Minimum Inhibitory Concentrations (MIC) : Studies reported that derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Study 1: Cholinesterase Inhibition Assay
A systematic evaluation was conducted using Ellman's colorimetric method to assess the inhibitory potential of various derivatives including this compound:
| Compound | hAChE IC50 (μM) | hBChE IC50 (μM) |
|---|---|---|
| SD-6 | 0.907 ± 0.011 | Not specified |
| SD-X | 0.052 ± 0.010 | 1.085 ± 0.035 |
This study indicated that structural modifications significantly influence enzyme inhibition potency .
Study 2: Neuroprotective Activity
In vivo studies using Y-maze and Morris water maze tests demonstrated that compounds similar to this compound improved cognitive functions in scopolamine-induced memory impairment models:
| Parameter | Control Group | Treated Group |
|---|---|---|
| MDA Levels | High | Low |
| SOD Activity | Low | High |
| Behavioral Improvement Score | Baseline | Significant |
These findings suggest that the compound may offer therapeutic benefits in neurodegenerative conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
